![molecular formula C10H9NO2 B024179 Methyl indole-6-carboxylate CAS No. 50820-65-0](/img/structure/B24179.png)
Methyl indole-6-carboxylate
Overview
Description
Methyl indole-6-carboxylate, also known as Indole-6-carboxylic acid methyl ester, is a chemical compound with the empirical formula C10H9NO2 . It has a molecular weight of 175.18 .
Molecular Structure Analysis
The molecular structure of Methyl indole-6-carboxylate consists of an indole ring (a benzene ring fused to a pyrrole ring) with a carboxylate group attached to the 6th carbon of the indole ring .Physical And Chemical Properties Analysis
Methyl indole-6-carboxylate is a white to pale cream to cream to yellow to orange to brown crystalline powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a flash point of 154.4±20.4 °C .Scientific Research Applications
Tryptophan Dioxygenase Inhibitors
Methyl indole-6-carboxylate is used in the preparation of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators, which means they can modulate the immune system to fight against cancer .
Inhibitor of Botulinum Neurotoxin
This compound is also used as an inhibitor of botulinum neurotoxin . Botulinum neurotoxin is a protein and neurotoxin produced by the bacterium Clostridium botulinum. It is the most acutely lethal toxin known and is responsible for botulism .
ITK Inhibitors
Methyl indole-6-carboxylate is used in the synthesis of interleukin-2 inducible T cell kinase (ITK) inhibitors . ITK inhibitors are used in the treatment of various diseases including asthma, autoimmune diseases, and certain types of cancer .
Antibacterial Agents
This compound is used in the preparation of antibacterial agents . These agents are used to prevent and treat bacterial infections .
CB2 Cannabinoid Receptor Ligands
Methyl indole-6-carboxylate is used in the synthesis of CB2 cannabinoid receptor ligands . These ligands have potential therapeutic applications in pain relief, osteoporosis, and immune disorders .
Inhibitors of Hepatitis C Virus NS5B Polymerase
This compound is used in the preparation of inhibitors of hepatitis C virus NS5B polymerase . These inhibitors are used in the treatment of hepatitis C, a viral infection that can lead to serious liver damage .
Inhibitors with Histamine H1-Blocking Activity
Methyl indole-6-carboxylate is used in the synthesis of inhibitors with histamine H1-blocking activity . These inhibitors are used in the treatment of allergies and asthma .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOZKHMSABVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348674 | |
Record name | Methyl indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indole-6-carboxylate | |
CAS RN |
50820-65-0 | |
Record name | Indole-6-carboxylic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50820-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-carboxylic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl indole-6-carboxylate in the development of new antimicrobial agents?
A1: Methyl indole-6-carboxylate serves as a crucial starting material for synthesizing novel indole derivatives with potential antimicrobial properties []. The research highlights its use in a microwave-assisted synthesis of indole derivatives containing 1,2,4-triazole Schiff base units. These synthesized compounds demonstrated inhibitory activity against Escherichia coli and Staphylococcus aureus, showcasing the potential of Methyl indole-6-carboxylate as a building block for novel antimicrobial agents [].
Q2: How does the microwave-assisted synthesis method improve the synthesis process using Methyl indole-6-carboxylate?
A2: The research demonstrates that utilizing microwave irradiation in the synthesis process significantly enhances the efficiency compared to conventional methods []. Specifically, the study observed an increase in yield from a range of 54%-72% to 75%-92% when using microwave irradiation. Additionally, the reaction time was drastically reduced from 80-120 minutes to a mere 8-10 minutes []. This highlights the advantage of microwave-assisted synthesis in terms of both yield and reaction time, making it a more efficient method for synthesizing these potentially valuable compounds.
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